molecular formula C11H11NO6S B7835532 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid

4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid

Cat. No. B7835532
M. Wt: 285.28 g/mol
InChI Key: JFFSVJCOFFOCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H11NO6S and its molecular weight is 285.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The synthesis of various derivatives, such as 2-Methoxy-4-(methylsulfanyl)benzoic Acid, is vital in the preparation of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).
  • Intermolecular Interactions : Derivatives like 9H-thioxanthen-9-one, and its precursors 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid, have been synthesized and studied to understand the impact of different substituent groups on supramolecular motifs and crystal diversity (Jacob et al., 2011).
  • Solvent Interactions : Studies on the solute transfer of various nitrobenzoic acid derivatives into 2-methoxyethanol have been conducted to understand the interactions and derive Abraham model correlations (Hart et al., 2015).

Medical and Pharmaceutical Applications

  • Antitumoral Properties : Nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, structurally similar to 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid, have shown promising antitumoral properties, and their stability and selectivity have been evaluated (de Freitas et al., 2014).

Environmental and Soil Science

  • Soil Remediation : Nitrophenolic byproducts, including derivatives of nitrobenzoic acid, have been identified in soils subjected to sulfate radical oxidation. This discovery is crucial in understanding soil remediation processes and the risks associated with the use of oxidative reagents (Yang et al., 2021).

Coordination Chemistry and Material Science

  • Crystal Structures and Physical Properties : The study of the crystal structures and physico-chemical properties of metal complexes with nitrobenzoic acid derivatives, like Zn(II) and Co(II) tetraaqua(3-nitro-4-hydroxybenzoato) complexes, has led to insights into their anticonvulsant activities and bonding features (D'angelo et al., 2008).

properties

IUPAC Name

4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSVJCOFFOCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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